![molecular formula C23H21N3O3 B2900560 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320583-03-5](/img/structure/B2900560.png)
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one is not yet fully understood, but it is believed to act as a modulator of several different neurotransmitter systems. This compound has been shown to interact with several different receptor types, including dopamine D2 receptors, serotonin 5-HT1A receptors, and alpha-2 adrenergic receptors. These interactions could lead to changes in neurotransmitter release and activity, which could ultimately affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to modulate the activity of several different enzymes, including monoamine oxidase and acetylcholinesterase. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one in lab experiments is its ability to modulate several different neurotransmitter systems. This could make it a useful tool for studying the effects of neurotransmitter activity on a variety of physiological processes. However, one of the limitations of using this compound is that its exact mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are several different areas of study that could be pursued in the future to further our understanding of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one and its potential applications. One area of study could be to investigate the effects of this compound on different neurotransmitter systems in more detail, to better understand its mechanism of action. Another area of study could be to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Finally, future research could investigate the potential use of this compound as a tool for studying the effects of neurotransmitter activity on a variety of physiological processes.
Méthodes De Synthèse
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromobenzophenone with potassium tert-butoxide to form the corresponding potassium salt. This compound is then reacted with 4-hydroxybenzaldehyde to form the intermediate product, which is then reacted with 2-chloropyridine to form the final product, this compound.
Applications De Recherche Scientifique
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is in the field of neuroscience, where this compound has been shown to have a variety of effects on the central nervous system. This compound has been shown to modulate the activity of several different neurotransmitters, including dopamine, serotonin, and noradrenaline, which could have implications for the treatment of a variety of neurological disorders.
Propriétés
IUPAC Name |
4-[2-(4-phenylphenoxy)acetyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-25(14-15-26(22)21-8-4-5-13-24-21)23(28)17-29-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUFWHNSDLDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

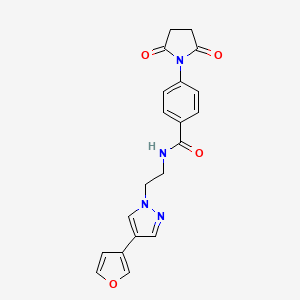
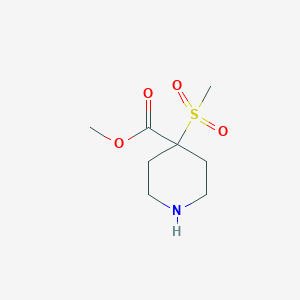
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
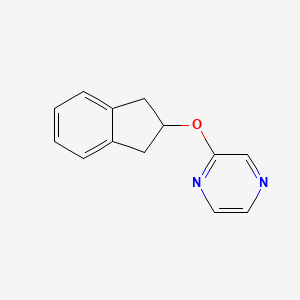


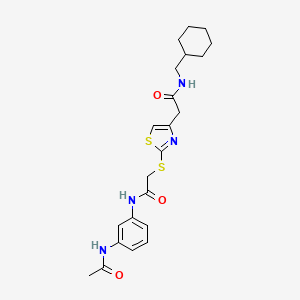

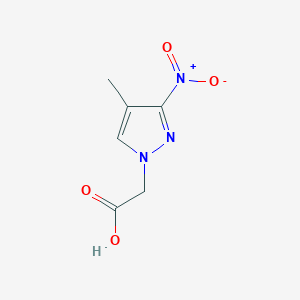
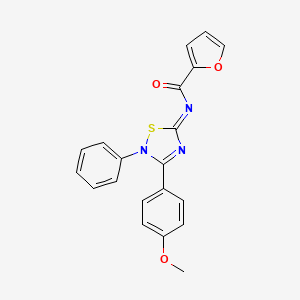
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
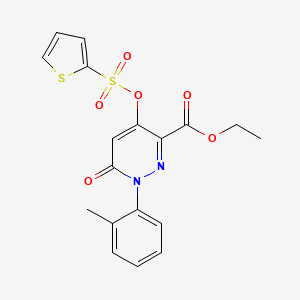
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)